

An In-depth Technical Guide to Biotin-C5-Azide: Properties and Applications

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Compound of Interest

Compound Name: *Biotin-C5-Azide*

Cat. No.: *B6286292*

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Introduction

Biotin-C5-Azide is a biotinyating reagent that incorporates a five-carbon spacer arm and a terminal azide functional group. This molecule is a cornerstone in the field of bioconjugation and chemical biology, primarily utilized in "click chemistry" reactions. The azide group allows for a highly specific and efficient covalent reaction with alkyne-containing molecules, enabling the selective labeling and detection of a wide array of biomolecules, including proteins, nucleic acids, and glycans. This guide provides a comprehensive overview of the chemical properties of **Biotin-C5-Azide**, detailed experimental protocols for its use, and visual representations of key processes.

Chemical Properties of Biotin-C5-Azide

The physicochemical properties of **Biotin-C5-Azide** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |
|-----------------------|--|--------------|
| CAS Number | 1260586-88-6 | [1][2] |
| Molecular Formula | C ₁₀ H ₁₇ N ₅ OS | [2][3][4] |
| Molecular Weight | 255.34 g/mol | |
| Appearance | Crystalline solid | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | |
| Storage and Stability | Store at -20°C for long-term stability (≥ 2 years). For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | |
| Synonyms | DecarboxyBiotin-N3, (3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

Synthesis of Biotin-C5-Azide

While a specific detailed protocol for the synthesis of **Biotin-C5-Azide** is not readily available in the public domain, a plausible synthetic route can be proposed based on the synthesis of similar biotin derivatives. The general strategy involves the functionalization of biotin with a linker containing a terminal azide. A likely approach would be the reaction of an activated biotin species with a bifunctional linker, such as 5-azidopentylamine.

Proposed Synthetic Pathway:

- **Activation of Biotin:** The carboxylic acid group of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Biotin-NHS ester.
- **Amide Coupling:** The Biotin-NHS ester is then reacted with 5-azidopentylamine in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to form the desired **Biotin-C5-Azide** product.
- **Purification:** The final product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to ensure high purity.

Experimental Protocols

Biotin-C5-Azide is a versatile reagent for two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol describes the general steps for labeling an alkyne-modified protein with **Biotin-C5-Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)
- **Biotin-C5-Azide**
- DMSO
- Copper(II) sulfate (CuSO_4)
- A reducing agent (e.g., sodium ascorbate)
- A copper-chelating ligand (e.g., THPTA or TBTA)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Biotin-C5-Azide** in DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO or water, depending on its solubility.
- Labeling Reaction:
 - In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 μM.
 - Add the **Biotin-C5-Azide** stock solution to a final concentration of 10-100 μM.
 - Add the copper-chelating ligand to a final concentration of 100-500 μM.
 - Add the CuSO₄ stock solution to a final concentration of 50-250 μM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized depending on the specific protein and desired labeling efficiency.
- Quenching and Purification:
 - The reaction can be quenched by adding a chelating agent like EDTA.

- Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-biotin conjugate. For labeling with **Biotin-C5-Azide**, the biomolecules of interest would need to be metabolically labeled with a cyclooctyne-containing precursor. The following is a general protocol for SPAAC.

Materials:

- Live cells with azide-functionalized biomolecules
- Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)
- Cell culture medium
- PBS

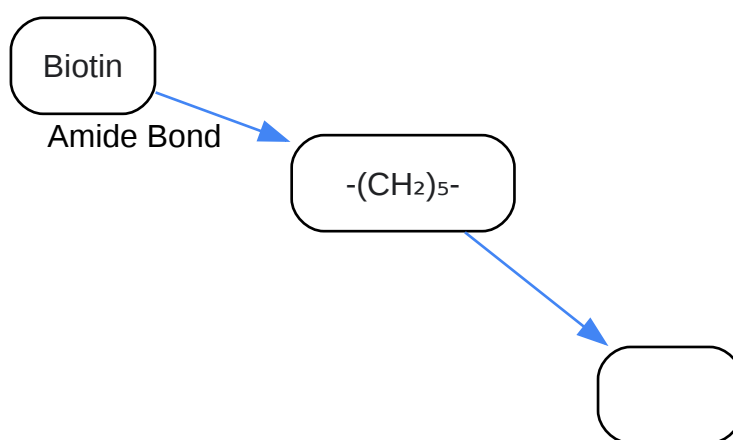
Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency. If metabolic labeling is required to introduce the azide group, perform this step according to the appropriate protocol for the specific azide-containing precursor.
- Labeling Reaction:
 - Prepare a stock solution of the cyclooctyne-biotin conjugate in a biocompatible solvent like DMSO.
 - Dilute the cyclooctyne-biotin conjugate in pre-warmed cell culture medium to the desired final concentration (typically 10-50 μM).
 - Remove the existing medium from the cells and wash once with pre-warmed PBS.

- Add the medium containing the cyclooctyne-biotin conjugate to the cells.
- Incubation:
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
- Washing and Analysis:
 - Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
 - The biotin-labeled cells are now ready for downstream applications such as fixation, permeabilization, and detection with streptavidin conjugates.

Visualizations

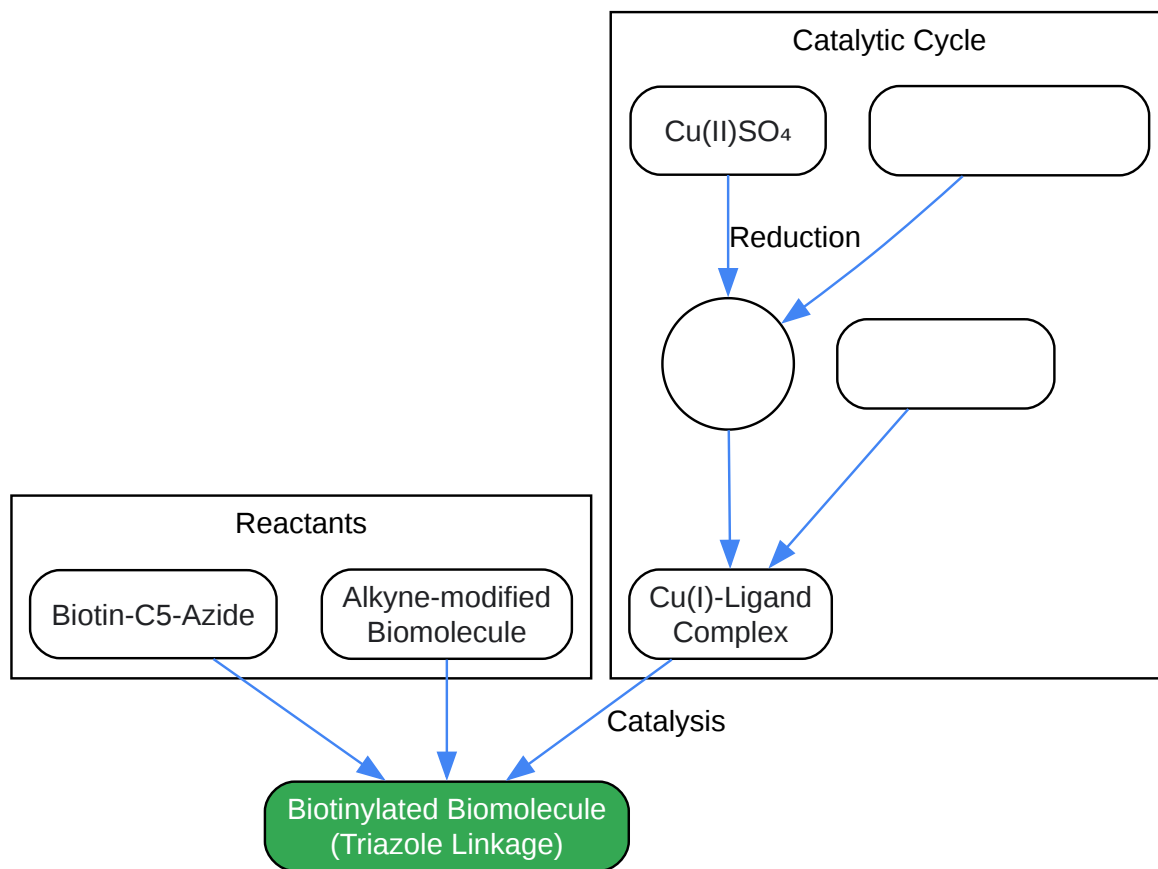
Chemical Structure of Biotin-C5-Azide



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Caption: General structure of **Biotin-C5-Azide**.

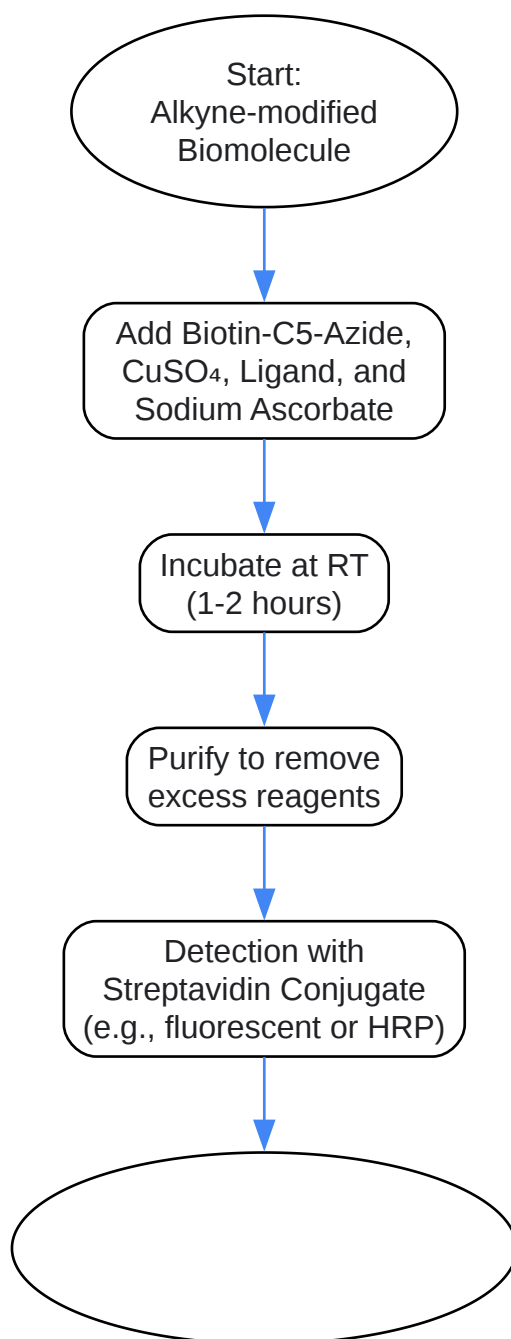
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway



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Caption: CuAAC reaction for biotinylation of a biomolecule.

Experimental Workflow for Biomolecule Labeling



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Caption: Workflow for labeling and detecting biomolecules.

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References

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